molecular formula C9H6ClN B032320 1-Chloroisoquinoline CAS No. 19493-44-8

1-Chloroisoquinoline

Cat. No. B032320
CAS RN: 19493-44-8
M. Wt: 163.6 g/mol
InChI Key: MSQCQINLJMEVNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Chloroisoquinoline can be synthesized from isoquinoline through a series of chemical reactions involving chlorination. Tong Jie (2009) discussed a method for its synthesis and analysis, using gas chromatography mass spectrometry for the determination of composition and relative content (Tong Jie, 2009).

Molecular Structure Analysis

The molecular structure of 1-Chloroisoquinoline has been elucidated through various spectroscopic techniques. Murugavel et al. (2016) synthesized 1-(2-chloro-4-phenylquinolin-3-yl)ethanone and conducted structural analysis using X-ray diffraction, FTIR, and NMR spectral analysis, along with DFT computations (Murugavel et al., 2016).

Chemical Reactions and Properties

1-Chloroisoquinoline undergoes various chemical reactions, demonstrating its versatility as a chemical building block. Ford et al. (1997) explored its differential reactivity, showing its ability to undergo coupling reactions under catalysis, which leads to the synthesis of novel compounds (Ford et al., 1997).

Physical Properties Analysis

The physical properties of 1-Chloroisoquinoline, such as melting point, boiling point, and solubility, can be influenced by its molecular structure. Detailed physical property analysis can be performed through experimental measurements and computational predictions.

Chemical Properties Analysis

1-Chloroisoquinoline's chemical properties, including its reactivity towards different reagents, stability under various conditions, and its behavior in chemical syntheses, are crucial for its application in organic chemistry. Vidhya et al. (2020) conducted a detailed spectroscopic vibrational analysis and discussed the chemical reactivity and site selectivity of 1-Chloroisoquinoline, highlighting its potential in nonlinear optical (NLO) properties (Vidhya et al., 2020).

Scientific Research Applications

Spectroscopic and Computational Analysis

1-Chloroisoquinoline (1CIQ) has been studied extensively in spectroscopic vibrational analysis to understand its molecular structure and chemical reactivity. Research utilizing FT-IR and FT-Raman spectra in the solid state phase, combined with theoretical computations from ab initio HF and DFT/B3LYP with 6-31+G(d,p) level, has provided insight into its vibrational wave numbers, energy gap, and stability. This compound has shown promise in displaying significant nonlinear optical (NLO) properties due to its large value of first hyperpolarizability. Additionally, the study explored the molecular electrostatic potential (MEP), HOMA index, and thermodynamic properties of 1CIQ, suggesting its potential applications in materials science and photonic technologies (Vidhya, Austine, & Arivazhagan, 2020).

Synthesis of Novel Compounds

The synthetic versatility of 1-chloroisoquinoline has been demonstrated through the development of novel Acyl Transfer Catalysts. By initiating the synthesis process with 1-chloro-5-nitroisoquinoline, derived from 1-chloroisoquinoline, researchers have created new compounds that were characterized using nuclear magnetic resonance (1H NMR), infrared spectrometry (IR), and Mass Spectrometry (MS). These new compounds, deemed as new due to their not previously reported status, highlight the chemical's utility in synthesizing novel entities with potential applications in catalysis and pharmaceuticals (Chen Pei-ran, 2008).

Catalytic Applications

1-Chloroisoquinoline has been utilized in the development of efficient, copper-free Sonogashira coupling reactions. This process involves the coupling of 1-chloroisoquinolines and terminal alkynes, catalyzed by Pd(OAc)2/Ruphos, leading to the formation of 1-alkynyl-3-substituted isoquinolines. This method showcases the chemical's role in facilitating important synthetic reactions that are foundational in the creation of complex organic molecules with diverse applications in drug discovery and material science (Prabakaran, Khan, & Jin, 2011).

Anticancer Research

Research on 1-chloroisoquinoline has extended into the realm of oncology, particularly in the synthesis of compounds with potential anticancer activities. The transformation of 1-chloroisoquinolines into 1-aminoisoquinolines, through interactions with secondary amines, has been explored for their anticancer properties. Preliminary biological assays and literature suggest that 1-amino-3-hetarylisoquinolines, derived from 1-chloroisoquinoline, may serve as a promising family of anticancer compounds, opening new avenues for therapeutic interventions in cancer treatment (Konovalenko et al., 2020).

Safety And Hazards

1-Chloroisoquinoline is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and store in a well-ventilated place .

properties

IUPAC Name

1-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQCQINLJMEVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173143
Record name Isoquinoline, 1-chloro-
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Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinoline

CAS RN

19493-44-8
Record name Isoquinoline, 1-chloro-
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Record name 19493-44-8
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Record name Isoquinoline, 1-chloro-
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Record name 1-Chloroisoquinoline
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Synthesis routes and methods I

Procedure details

Methyl ester 104 is coupled with compound 7, which is synthesized as described in Reaction Scheme 1, in the presence of palladium acetate coupling catalyst, tetrabutylammonium fluoride, sodium bicarbonate in dimethyl formamide at 100° C., to produce compound 105. Compound 105 is converted to isopropoxy isoquinoline compound 107 by one of two methods. In the first method, compound 105 is treated with phosphoryl chloride in refluxing acetonitrile to produce the 1-chloro isoquinoline compound 106, which is then reacted with isopropyl alcohol in the presence of sodium hydride base to product compound 107. Alternatively, compound 105 is converted directly to compound 107 by reaction with isopropyl bromide, in dimethylformamide at 80° C., in the presence of potassium tert-butoxide.
[Compound]
Name
Compound 105
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
compound 105
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

69.3 g (448 mmol) of isoquinoline N-oxide (made by Tokyo Kasei) and 225 ml of chloroform were placed and dissolved in a 1 liter-three-necked flask, and under stirring and cooling with ice, 219.6 g (1432 mmol) of phosphorus oxychloride was gradually added dropwise thereto while the internal temperature was held at 15–20° C. Thereafter, the temperature was raised, and reflux under stirring was performed for 3 hours. The reaction product was cooled by standing to room temperature and poured into iced water. After extraction with ethyl acetate, the organic layer washed with water until neutrality, and the solvent was removed under a reduced pressure to provide a dry solid, which was then purified by silica gel column chromatography (eluent: chloroform/hexane=5/1) to obtain 35.5 g (yield: 44.9%) of 1-chloroisoquinoline white crystal.
Quantity
69.3 g
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reactant
Reaction Step One
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225 mL
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reactant
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219.6 g
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reactant
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0 (± 1) mol
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Yield
44.9%

Synthesis routes and methods III

Procedure details

A solution of isoquinoline-N-oxide (5.52 g, 38 mmol) in dichloromethane (50 ml) was added over 15 minutes to a solution of phosphorus oxychloride (40 ml) in dichloromethane (50 ml) at room temperature. The mixture was stirred for 1 hour, then heated to reflux for 2 hours. After cooling to room temperature, the mixture was poured into ice water (500 ml). The mixture was then extracted with dichloromethane (2×250 ml) and the combined organic layers were washed with 10% aqueous potassium carbonate solution (200 ml), brine (200 ml) then dried (Na2SO4) and evaporated to give the title compound (5.0 g).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

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